molecular formula C8H12N2O3 B1410937 Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate CAS No. 98489-92-0

Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate

Cat. No.: B1410937
CAS No.: 98489-92-0
M. Wt: 184.19 g/mol
InChI Key: NLNKCAKEUDJRPA-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate is a heterocyclic compound with a molecular formula of C8H12N2O3. This compound belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound forms an intramolecular hydrogen bond via the c30–h31–o22 interaction . This interaction could potentially influence its interaction with its targets.

Biochemical Pathways

The compound is part of a novel scaffold of triazole-pyrimidine-based compounds, which have been indicated to potentially inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular functions and responses to stress.

Pharmacokinetics

The compound has a molecular weight of 184.19 , which could influence its bioavailability and distribution within the body

Result of Action

Similar compounds have shown antimicrobial and anticancer potential , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their underlying mechanisms.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature. The compound is known to be a crystalline powder , which could influence its stability under different conditions.

Biochemical Analysis

Biochemical Properties

Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions are important for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity. Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a suitable catalyst. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate is unique due to its specific substitution pattern and the presence of the pyridazine ring.

Properties

IUPAC Name

ethyl 3-methyl-6-oxo-4,5-dihydro-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-5(2)9-10-7(6)11/h6H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNKCAKEUDJRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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